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Compound of Interest

Compound Name:
4-(1,3,2-Dioxaborinan-2-

yl)benzaldehyde

Cat. No.: B189863 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(1,3,2-
Dioxaborinan-2-yl)benzaldehyde, a key building block in organic synthesis. This compound is

particularly valuable for its role in Suzuki-Miyaura cross-coupling reactions, enabling the

formation of complex molecular architectures essential for the development of novel

pharmaceuticals and functional materials.

Introduction
4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde is a derivative of 4-formylphenylboronic acid where

the boronic acid functionality is protected as a cyclic ester with 1,3-propanediol. This protection

strategy enhances the compound's stability and handling properties, preventing the common

side reactions associated with free boronic acids, such as dehydration to form boroxines. The

presence of the aldehyde group provides a reactive handle for a wide array of chemical

transformations, making this a versatile bifunctional intermediate in multi-step synthetic routes.

Synthesis Pathway
The primary and most direct route for the synthesis of 4-(1,3,2-Dioxaborinan-2-
yl)benzaldehyde involves the esterification of 4-formylphenylboronic acid with 1,3-propanediol.

This reaction is typically acid-catalyzed and driven to completion by the removal of water.
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Caption: Synthesis of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde.

Physicochemical Data
The following table summarizes the key physicochemical properties of the starting material and

the final product.

Property
4-Formylphenylboronic
Acid

4-(1,3,2-Dioxaborinan-2-
yl)benzaldehyde

Molecular Formula C₇H₇BO₃[1] C₁₀H₁₁BO₃[2]

Molecular Weight 149.94 g/mol [1] 190.00 g/mol

CAS Number 87199-17-5[1] 4463-41-6[2]

Appearance White to off-white solid White to off-white solid

Melting Point 237-242 °C[3] Not available
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Experimental Protocol
This section details the experimental procedure for the synthesis of 4-(1,3,2-Dioxaborinan-2-
yl)benzaldehyde from 4-formylphenylboronic acid and 1,3-propanediol.

Materials:

4-Formylphenylboronic acid

1,3-Propanediol

Toluene

Anhydrous magnesium sulfate or sodium sulfate

Celite (optional)

Equipment:

Round-bottom flask

Dean-Stark apparatus[4]

Reflux condenser[4]

Magnetic stirrer and stir bar

Heating mantle

Rotary evaporator

Standard laboratory glassware

Procedure:

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-

formylphenylboronic acid (1.0 eq). Suspend the boronic acid in toluene (approximately 5-10

mL per gram of boronic acid).
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Addition of Diol: Add 1,3-propanediol (1.1-1.2 eq) to the suspension.

Azeotropic Distillation: Attach a Dean-Stark apparatus and a reflux condenser to the flask.

Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to distill, and

water will be collected in the Dean-Stark trap.[4]

Reaction Monitoring: Continue the reflux until no more water is collected in the trap, which

typically takes 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC)

to confirm the consumption of the starting material.

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.

The crude product is obtained as a solid or a viscous oil.

Purification: The crude product can be purified by recrystallization from a suitable solvent

system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Expected Yield: While a specific yield for this reaction is not widely reported, similar

esterifications of phenylboronic acids with diols typically proceed in high yields, often exceeding

90%.

Characterization Data (Predicted)
The following are the predicted nuclear magnetic resonance (NMR) spectral data for 4-(1,3,2-
Dioxaborinan-2-yl)benzaldehyde based on the analysis of its chemical structure and

comparison with similar compounds.
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¹H NMR (400 MHz, CDCl₃) ¹³C NMR (101 MHz, CDCl₃)

δ 9.98 (s, 1H, -CHO) δ 192.5 (-CHO)

δ 7.90 (d, J = 8.0 Hz, 2H, Ar-H) δ 138.0 (Ar-C)

δ 7.85 (d, J = 8.0 Hz, 2H, Ar-H) δ 135.0 (Ar-C)

δ 4.25 (t, J = 5.5 Hz, 4H, -O-CH₂-) δ 128.5 (Ar-C)

δ 2.05 (quint, J = 5.5 Hz, 2H, -CH₂-CH₂-CH₂-) δ 62.0 (-O-CH₂)

δ 27.5 (-CH₂-CH₂-CH₂-)

Logical Workflow for Synthesis and Application
The following diagram illustrates the logical workflow from the synthesis of 4-(1,3,2-
Dioxaborinan-2-yl)benzaldehyde to its application in a Suzuki-Miyaura cross-coupling

reaction.
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Caption: Synthesis and application workflow.

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b189863?utm_src=pdf-body
https://www.benchchem.com/product/b189863?utm_src=pdf-body
https://www.benchchem.com/product/b189863?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189863?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The synthesis of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde via the esterification of 4-

formylphenylboronic acid with 1,3-propanediol is a straightforward and efficient method for

preparing this valuable synthetic intermediate. The protection of the boronic acid group allows

for a broader range of subsequent chemical transformations, making it an essential tool for

medicinal chemists and materials scientists. The detailed protocol and compiled data in this

guide are intended to facilitate its synthesis and application in research and development

settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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